Crocin III

Vue d'ensemble

Description

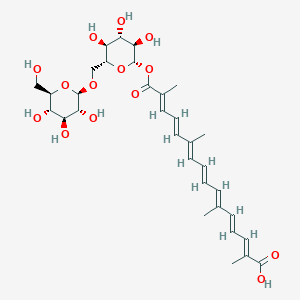

Crocin 3 est un pigment caroténoïde hydrosoluble que l'on trouve principalement dans les stigmates du safran (Crocus sativus) et les fruits du Gardenia jasminoides. Il s'agit d'un dérivé glycosylé du crocetine, un acide di-carboxylique. Crocin 3 est connu pour sa couleur rouge vif et est utilisé comme colorant naturel dans l'alimentation et les cosmétiques. Il présente également diverses propriétés pharmacologiques, notamment des effets antioxydants, anti-inflammatoires et neuroprotecteurs .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du crocin 3 implique la glycosylation du crocetine. Le processus commence généralement par l'extraction du crocetine à partir de sources naturelles comme le safran ou le gardénia. Le crocetine est ensuite soumis à des réactions de glycosylation en utilisant des donneurs de glycosyle spécifiques dans des conditions contrôlées. Les conditions de réaction comprennent souvent l'utilisation de catalyseurs et de solvants pour faciliter le processus de glycosylation .

Méthodes de production industrielle

La production industrielle du crocin 3 peut être réalisée par des méthodes biotechnologiques, y compris l'utilisation de micro-organismes génétiquement modifiés. Par exemple, les gènes responsables de la biosynthèse des crocins peuvent être introduits dans des micro-organismes comme Escherichia coli ou Saccharomyces cerevisiae. Ces micro-organismes peuvent ensuite produire du crocin 3 en grandes quantités par des processus de fermentation .

Analyse Des Réactions Chimiques

Types de réactions

Crocin 3 subit diverses réactions chimiques, notamment :

Oxydation : Crocin 3 peut être oxydé pour former du crocetine et d'autres produits d'oxydation.

Réduction : Les réactions de réduction peuvent convertir le crocin 3 en ses formes précurseurs.

Hydrolyse : L'hydrolyse du crocin 3 entraîne la rupture des liaisons glycosidiques, produisant du crocetine et des molécules de sucre

Réactifs et conditions courantes

Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs comme le borohydrure de sodium peuvent être utilisés.

Hydrolyse : Des conditions d'hydrolyse acide ou enzymatique sont généralement utilisées

Principaux produits

Les principaux produits formés à partir de ces réactions comprennent le crocetine, divers glycosides et d'autres dérivés d'oxydation ou de réduction .

Applications de la recherche scientifique

Crocin 3 a un large éventail d'applications de recherche scientifique :

Chimie : Utilisé comme colorant naturel et comme composé modèle pour l'étude des réactions de glycosylation.

Biologie : Etudié pour son rôle dans les processus cellulaires et ses effets sur les voies de signalisation cellulaire.

Médecine : Etudié pour ses effets thérapeutiques potentiels, notamment ses propriétés antioxydantes, anti-inflammatoires et neuroprotectrices. Il a montré des promesses dans le traitement des maladies neurodégénératives, de la dépression et des troubles cardiovasculaires.

Industrie : Utilisé dans les industries alimentaires et cosmétiques comme colorant et additif naturel .

Mécanisme d'action

Crocin 3 exerce ses effets par le biais de diverses cibles et voies moléculaires :

Activité antioxydante : Élimine les radicaux libres et réduit le stress oxydatif en donnant des électrons.

Effets anti-inflammatoires : Inhibe la production de cytokines et d'enzymes pro-inflammatoires.

Mécanisme neuroprotecteur : Module les niveaux de neurotransmetteurs et protège les neurones des dommages en inhibant l'apoptose et en favorisant les voies de survie cellulaire, telles que la voie de signalisation de la cible mammalienne de la rapamycine (mTOR)

Applications De Recherche Scientifique

Antioxidant Properties

Mechanism of Action : Crocin III exhibits potent antioxidant capabilities by reducing oxidative stress and reactive oxygen species (ROS) levels. It enhances the expression of key antioxidant genes and enzymes, such as Nrf2 and HO-1, which play crucial roles in cellular defense mechanisms against oxidative damage .

Clinical Implications : In patients with chronic obstructive pulmonary disease (COPD), this compound supplementation has been shown to improve the oxidant/antioxidant balance, leading to decreased serum levels of total oxidant status (TOS) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) .

Neuroprotective Effects

Research Findings : this compound has been demonstrated to protect against neurodegenerative diseases such as Alzheimer's and Parkinson's. It mitigates mitochondrial dysfunction and neuroinflammation associated with these conditions . In animal models, this compound reduced the neurotoxic effects of malathion, a pesticide linked to Parkinson's disease, by regulating apoptotic pathways and protein expressions relevant to neurodegeneration .

Case Studies : A study showed that this compound could inhibit tau phosphorylation by suppressing the activity of GSK3β and ERK1/2 kinases, thereby impacting key molecular pathways involved in Alzheimer's disease progression .

Cancer Treatment

Antiproliferative Activity : this compound has been extensively studied for its anticancer properties. It inhibits cell proliferation in various cancer cell lines, including HeLa and hepatocellular carcinoma cells, primarily by disrupting microtubule assembly . The mechanism involves binding to tubulin at the vinblastine site, leading to cell cycle arrest during mitosis .

In Vivo Studies : Research involving animal models has indicated that long-term treatment with this compound can slow tumor growth in colon cancer without significant toxicity. Treated rats exhibited enhanced survival rates compared to untreated controls .

Mood Enhancement

Antidepressant Properties : Evidence suggests that this compound may possess antidepressant effects. In clinical trials involving humans and animal models, it demonstrated potential in alleviating depressive symptoms .

Applications in Retinal Diseases

Protective Effects on Retinal Tissue : Emerging studies indicate that this compound may offer cytoprotective benefits for retinal health. Its antioxidative and anti-inflammatory properties position it as a candidate for treating retinal diseases; however, most research is still preliminary and predominantly based on animal models .

Summary Table of Applications

Mécanisme D'action

Crocin 3 exerts its effects through various molecular targets and pathways:

Antioxidant Activity: Scavenges free radicals and reduces oxidative stress by donating electrons.

Anti-inflammatory Effects: Inhibits the production of pro-inflammatory cytokines and enzymes.

Neuroprotective Mechanism: Modulates neurotransmitter levels and protects neurons from damage by inhibiting apoptosis and promoting cell survival pathways, such as the mammalian target of rapamycin (mTOR) signaling pathway

Comparaison Avec Des Composés Similaires

Crocin 3 fait partie d'une famille de crocins, qui comprennent le crocin 1, le crocin 2, le crocin 4 et le crocin 5. Ces composés partagent des structures similaires mais diffèrent par le nombre et le type de groupes glycosyle attachés à l'épine dorsale du crocetine. Comparé aux autres crocins, le crocin 3 présente des schémas de glycosylation uniques qui peuvent influencer sa solubilité, sa stabilité et sa bioactivité. Cette unicité rend le crocin 3 particulièrement précieux pour des applications spécifiques en médecine et dans l'industrie .

Liste des composés similaires

- Crocin 1

- Crocin 2

- Crocin 4

- Crocin 5

Crocin 3 se démarque par sa glycosylation spécifique, qui peut conférer des propriétés pharmacocinétiques et pharmacodynamiques distinctes .

Activité Biologique

Crocin III, a carotenoid pigment derived from saffron (Crocus sativus), has garnered significant attention for its diverse biological activities. This article explores the pharmacological properties of this compound, focusing on its anti-inflammatory, antioxidant, neuroprotective, and anticancer effects, supported by various studies and case analyses.

Chemical Structure and Properties

Crocin is a glycosylated derivative of crocetin, with its structure contributing to its solubility and bioactivity. The chemical formula for this compound is C₃₃H₄₄O₁₈, which allows it to interact with various biological systems effectively.

1. Antioxidant Properties

This compound exhibits potent antioxidant activity, which helps in neutralizing free radicals and reducing oxidative stress. This property is crucial in preventing cellular damage in various diseases, including cancer and neurodegenerative disorders.

- Study Findings : A study demonstrated that this compound significantly increased the levels of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px) in rat models subjected to oxidative stress .

2. Anti-inflammatory Effects

This compound has shown considerable anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes.

- Mechanism : It reduces the expression of matrix metalloproteinases (MMPs) involved in inflammatory processes, thus alleviating symptoms of conditions like osteoarthritis (OA) .

- Clinical Evidence : In a clinical trial involving patients with OA, this compound administration led to reduced levels of C-reactive protein (CRP) and interleukin-17 (IL-17), indicating a decrease in systemic inflammation .

3. Neuroprotective Activity

The neuroprotective effects of this compound have been extensively studied, particularly in relation to neurodegenerative diseases.

- Cell Studies : In PC-12 cells, this compound was found to inhibit TNF-α-induced apoptosis, resulting in an 85% survival rate compared to control cells . This suggests its potential as a therapeutic agent for neuroprotection.

- Animal Models : In vivo studies indicated that this compound could enhance cognitive functions and memory retention in animal models subjected to neurotoxic conditions .

4. Anticancer Properties

This compound has shown promising anticancer effects across various cancer cell lines.

- In Vitro Studies : Research indicated that this compound inhibited the proliferation of Dalton's lymphoma ascitic (DLA) cells in a concentration-dependent manner, achieving up to 91.81% growth inhibition at higher concentrations .

- Xenograft Models : In animal models, treatment with this compound resulted in a significant reduction of tumor volume (95.6% reduction observed) and an increase in lifespan among treated animals compared to controls .

Table 1: Antioxidant Effects of this compound

| Study Reference | Model | Dosage | Result |

|---|---|---|---|

| Lei et al., 2017 | Rats with OA | 30 mg/kg/day | Increased SOD and GSH-Px levels |

| Hemshekhar et al., 2012 | RA-induced rats | 10–20 mg/kg | Modulated inflammatory cytokines |

Table 2: Anticancer Activity of this compound

| Study Reference | Cell Line | Concentration | Growth Inhibition (%) |

|---|---|---|---|

| Garcia-Olmo et al., 1999 | DLA Cells | 480 µg/ml | 91.81 |

| Current Study | Tumor-bearing Mice | N/A | 95.6% tumor volume reduction |

Case Study 1: Neuroprotective Effects

A study involving PC-12 cells demonstrated that this compound could effectively prevent neuronal cell death induced by TNF-α. The results indicated that the compound not only preserved cell viability but also enhanced the expression of neuroprotective proteins.

Case Study 2: Anticancer Efficacy

In a controlled study on mice bearing DLA tumors, administration of this compound prior to tumor induction resulted in a significant increase in lifespan (up to 58%) and substantial tumor reduction after treatment.

Propriétés

IUPAC Name |

(2E,4E,6E,8E,10E,12E,14E)-2,6,11,15-tetramethyl-16-oxo-16-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyhexadeca-2,4,6,8,10,12,14-heptaenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H44O14/c1-17(11-7-13-19(3)29(40)41)9-5-6-10-18(2)12-8-14-20(4)30(42)46-32-28(39)26(37)24(35)22(45-32)16-43-31-27(38)25(36)23(34)21(15-33)44-31/h5-14,21-28,31-39H,15-16H2,1-4H3,(H,40,41)/b6-5+,11-7+,12-8+,17-9+,18-10+,19-13+,20-14+/t21-,22-,23-,24-,25+,26+,27-,28-,31-,32+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VULLCGFNYWDRHL-YJOFKXFJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC=CC=C(C)C=CC=C(C)C(=O)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)O)C=CC=C(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C=C\C=C(/C)\C=C\C=C(/C)\C(=O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O)/C=C/C=C(\C)/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H44O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901318732 | |

| Record name | Crocin 3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901318732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

652.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55750-85-1 | |

| Record name | Crocin 3 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55750-85-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Crocin 3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901318732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the color of Gardenia jasminoides fruits relate to their Crocin I content, and what implications does this have for quality assessment?

A2: Studies have shown a positive correlation between the redness of Gardenia jasminoides fruits, specifically the a value in the color space, and the content of Crocin I. [] This correlation suggests that a more intense red color in the fruits indicates a higher concentration of Crocin I, implying better quality Gardenia jasminoides*. This observation provides a basis for using color as a visual indicator for assessing the quality of these fruits. []

Q2: Can you explain the role of glycosylation in the biosynthesis of crocins and name specific enzymes involved in this process?

A3: Glycosylation, the process of attaching sugar molecules to another molecule, is a crucial step in the biosynthesis of crocins. [] In Gardenia jasminoides, specific enzymes called UDP-glycosyltransferases (UGTs) catalyze this reaction. Two such enzymes, GjUGT94E13 and GjUGT74F8, have been identified as key players in attaching glucose molecules to crocetin, the precursor molecule, to form different crocins, including Crocin III. []

Q3: What is the significance of optimizing the catalytic reaction conditions for crocin biosynthesis in engineered E. coli?

A4: Optimizing the reaction conditions is crucial for enhancing the efficiency of crocin production in engineered E. coli. Researchers have identified that a specific medium consisting of 50 mM NaH2PO4-Na2HPO4 buffer (pH 8.0) and 5% glucose facilitates the most efficient glycosylation of crocetin by the UGT enzymes. [] This optimized environment leads to a higher conversion rate of crocetin to crocins, including this compound, significantly improving the yield of these valuable compounds. []

Q4: How does Crocin, a broader class to which this compound belongs, potentially counteract the adverse effects of atrazine on male reproductive health in mice?

A5: Studies on mice exposed to atrazine, a widely used herbicide, have shown that Crocin administration can mitigate the negative impact of atrazine on sperm parameters and testicular tissue. [] Specifically, Crocin has been observed to improve sperm count, reduce sperm abnormalities, and decrease the number of apoptotic spermatogenic cells in atrazine-exposed mice. [] While this research highlights the potential protective effects of Crocin, further investigation is needed to understand the specific mechanisms of action underlying these observations, particularly in the context of this compound.

Q5: Beyond its potential medicinal properties, what other applications do crocins like this compound have in various industries?

A6: Crocins, including this compound, are not only valued for their potential medicinal benefits but also find applications as natural coloring agents and spices. [] Their vibrant color makes them suitable for use as food dyes, while their unique flavor profile adds complexity to culinary creations. This versatility highlights the diverse potential of crocins across different sectors.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.